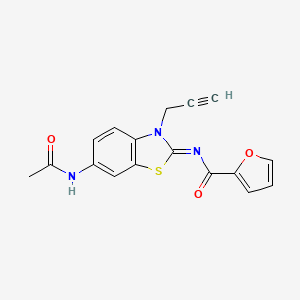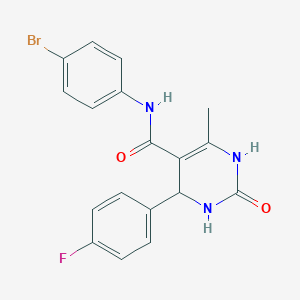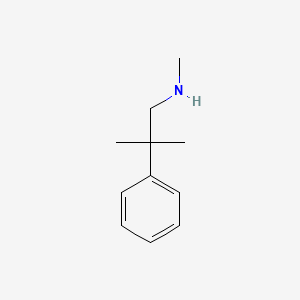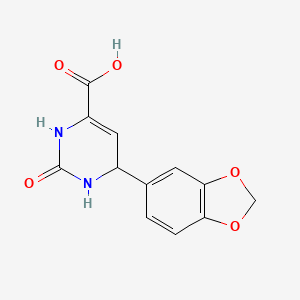
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide, also known as APF, is a fluorescent probe used in scientific research to detect and measure oxidative stress in cells. APF is a synthetic compound that has been synthesized through a series of chemical reactions, and it has been found to have a range of applications in the field of biochemistry and molecular biology.
作用機序
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide works by reacting with ROS and RNS to form a fluorescent compound that can be detected using a fluorescence microscope or a flow cytometer. The fluorescent signal generated by N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide is proportional to the amount of ROS or RNS present in the cell or tissue sample, allowing researchers to measure the level of oxidative stress in real-time.
Biochemical and Physiological Effects:
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide has been shown to have a range of biochemical and physiological effects in cells and tissues. It can protect cells from oxidative damage by scavenging ROS and RNS, and it can also modulate the activity of various enzymes and signaling pathways that are involved in oxidative stress. N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide has been shown to have anti-inflammatory and anti-cancer properties, and it has been used to study the mechanisms of action of various drugs and natural compounds that have antioxidant properties.
実験室実験の利点と制限
One of the main advantages of N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide is its high sensitivity and specificity for detecting ROS and RNS in cells and tissues. It is a non-toxic and non-invasive probe that can be used in live cells and tissues, allowing researchers to study the dynamics of oxidative stress in real-time. However, N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide has some limitations, including its dependence on the concentration and type of ROS and RNS present in the sample. It can also be affected by other factors, such as pH and temperature, which can alter the fluorescence signal.
将来の方向性
There are several future directions for the use of N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide in scientific research. One area of interest is the development of new fluorescent probes that can detect specific types of ROS and RNS with high sensitivity and specificity. Another area of interest is the application of N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide in clinical research, where it could be used to monitor the level of oxidative stress in patients with various diseases. Finally, N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide could be used to study the mechanisms of action of new drugs and natural compounds that have antioxidant properties, which could lead to the development of new therapies for a range of diseases.
合成法
The synthesis of N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide involves several steps, starting with the reaction between furan-2-carboxylic acid and thionyl chloride to form furan-2-carbonyl chloride. The resulting compound is then reacted with 6-amino-3-prop-2-ynyl-1,3-benzothiazol-2-one to produce the intermediate compound. Finally, the intermediate compound is acetylated with acetic anhydride to yield the final product, N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide.
科学的研究の応用
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide has been widely used in scientific research to detect oxidative stress in cells. It is a highly sensitive and specific probe that can detect reactive oxygen species (ROS) and reactive nitrogen species (RNS) in living cells and tissues. N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide has been used to study the role of oxidative stress in various physiological and pathological conditions, including cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-3-8-20-13-7-6-12(18-11(2)21)10-15(13)24-17(20)19-16(22)14-5-4-9-23-14/h1,4-7,9-10H,8H2,2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVJBXBSSOVUHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CO3)S2)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromophenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2394200.png)
![N1-(2-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2394205.png)

![(E)-N-[(2-chlorophenyl)methyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2394208.png)

![N-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2394211.png)



![1-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2394217.png)
![({5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B2394218.png)
![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2394219.png)
![9-(3-chloro-2-methylphenyl)-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2394221.png)